4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-10(21)11-2-4-12(5-3-11)24(22,23)18-7-9-20-8-6-13(19-20)14(15,16)17/h2-6,8,18H,7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKMRSOPBMPBTQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole ring
The next step involves the coupling of the pyrazole derivative with an appropriate benzenesulfonamide precursor. This can be achieved through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a benzenesulfonamide under basic conditions to form the desired product. The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that benzenesulfonamide derivatives, including compounds similar to 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, exhibit significant anticancer properties. For instance, studies have shown that certain benzenesulfonamides can inhibit carbonic anhydrase IX, which is overexpressed in various cancers. Compounds with trifluoromethyl groups have been particularly noted for their enhanced potency against cancer cell lines such as MDA-MB-231, demonstrating IC50 values ranging from 10.93 to 25.06 nM for CA IX inhibition .
Antimicrobial Activity
Compounds containing the sulfonamide moiety have a long history of use as antimicrobial agents. The incorporation of trifluoromethyl groups has been shown to improve the efficacy of these compounds against bacterial strains, making them viable candidates for developing new antibiotics . In particular, the structural modifications involving pyrazole rings have been linked to increased antibacterial activity, suggesting that 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may also possess similar properties.
Synthetic Pathways
The synthesis of 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the pyrazole ring followed by sulfonamide coupling reactions. These synthetic methodologies are crucial for optimizing yield and purity in the production of this compound .
Mechanistic Insights
Studies exploring the mechanism of action reveal that compounds like 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide may act through enzyme inhibition pathways, particularly targeting carbonic anhydrases involved in tumor proliferation and microbial resistance . This mechanism highlights the potential dual application of such compounds in both cancer therapy and infectious disease management.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to a reduction in disease symptoms.
Comparison with Similar Compounds
Structural Analogues of Celecoxib
Celecoxib (4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide) serves as a foundational comparator. Key differences include:
- Substituent on Benzene Ring: Celecoxib has a 4-methylphenyl group on the pyrazole, while the target compound replaces this with a 4-acetyl group.
- Linker Group : The target compound uses an ethyl linker between the pyrazole and sulfonamide, whereas celecoxib has a direct bond. This linker may enhance conformational flexibility, affecting receptor interaction .
Derivatives with Modified Sulfonamide Groups
describes celecoxib derivatives with sulfonylthiourea (e.g., 1a) or 4-thiazolidinone (2a) groups. These modifications introduce hydrogen-bonding capabilities, enhancing interactions with enzymatic targets like COX-2. In contrast, the target compound’s acetyl group may reduce polarity, increasing lipophilicity and membrane permeability .
Example :
Pyrazole Ring Variants
identifies celecoxib impurities with altered pyrazole substituents:
- Impurity IV : 4-[5-(2’-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
- Impurity V : 4-[4-(4’-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide
These impurities highlight that positional isomerism (e.g., 2’ vs. 4’ methyl) significantly impacts biological activity.
Ethyl-Linked Pyrazole Derivatives
describes 4-methyl-N-[1-(3-trifluoromethylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide. Unlike the target compound’s ethyl linker, this analog uses a benzyl group, increasing steric bulk and possibly reducing metabolic clearance. The acetyl group in the target compound may balance hydrophobicity and solubility better than the benzyl group .
Functional Group Impact on Pharmacokinetics
- This could prolong half-life compared to celecoxib’s methylphenyl group .
- Trifluoromethyl Group : A conserved feature in celecoxib and analogs, contributing to COX-2 selectivity and resistance to metabolic degradation .
Research Findings and Implications
- Anticancer Potential: Analog 1a’s activity implies that sulfonamide-pyrazole derivatives may target kinases or apoptosis pathways. The acetyl group could modulate these effects .
- Anti-Inflammatory Activity : Celecoxib’s COX-2 inhibition relies on the trifluoromethylpyrazole and sulfonamide. The target compound’s ethyl linker may alter binding kinetics .
- Solubility and Bioavailability : The acetyl group’s polarity may improve aqueous solubility compared to celecoxib’s hydrophobic methylphenyl group, though this requires experimental validation .
Biological Activity
The compound 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 402.391 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory, anticancer, and antimicrobial properties. The specific compound under consideration has been studied for its effects on various cancer cell lines and inflammatory pathways.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study evaluated the compound's cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The compound exhibited an IC50 value of 26 µM against A549 cells, indicating moderate potency in inhibiting cell proliferation .
- Another investigation found that related pyrazole compounds demonstrated significant growth inhibition in various cancer types, suggesting that structural modifications could enhance their efficacy .
2. Anti-inflammatory Effects
Pyrazole derivatives have also been recognized for their anti-inflammatory properties:
- In vitro studies have shown that compounds similar to 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes. For example, certain pyrazole derivatives were reported to have IC50 values as low as 0.01 µM against COX-2, demonstrating superior anti-inflammatory activity compared to standard drugs like diclofenac .
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Inhibition of Kinases : Some studies suggest that pyrazole derivatives inhibit specific kinases involved in cancer cell signaling pathways, such as Aurora-A kinase, which plays a critical role in cell division .
- Modulation of Inflammatory Pathways : By inhibiting key enzymes in the arachidonic acid pathway, these compounds can reduce the production of pro-inflammatory mediators .
Case Study 1: Anticancer Efficacy
A research group synthesized a series of pyrazole derivatives and tested their efficacy against multiple cancer cell lines. The study found that one derivative had an IC50 value of 12 µM against the MCF7 cell line, indicating promising anticancer activity .
Case Study 2: Anti-inflammatory Properties
In another study focused on inflammatory diseases, researchers demonstrated that a structurally similar pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX enzymes . This highlights the potential therapeutic applications of such compounds in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the typical synthetic routes for 4-acetyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and what key reagents/conditions are involved?
- Methodological Answer : A common approach involves coupling sulfonamide intermediates with trifluoromethylpyrazole derivatives. For example, substituted benzaldehydes can react with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification . Alternative routes may use trichloroisocyanuric acid (TCICA) for halogenation or sodium pivalate for nucleophilic substitutions, as seen in analogous benzenesulfonamide syntheses . Key reagents include potassium carbonate (base) and acetonitrile (solvent), with reaction monitoring via TLC or LC-MS.
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms proton environments and carbon frameworks, particularly distinguishing acetyl and sulfonamide groups.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates the molecular formula (e.g., observed m/z 367.06036 vs. calculated) .
- X-ray Crystallography : APEX2 and SAINT software aid in resolving crystal structures, as demonstrated for related sulfonamides .
- Computational Analysis : Density functional theory (DFT) calculates properties like topological polar surface area (86.4 Ų) and hydrogen-bonding capacity (1 donor, 5 acceptors) .
Q. What are the primary biological targets or activities reported for this compound?
- Methodological Answer : While direct data on this compound is limited, structurally similar benzenesulfonamides exhibit activity as enzyme inhibitors (e.g., carbonic anhydrase) or biochemical probes. In vitro assays typically involve dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes. For example, pyrazole-containing analogs are evaluated in kinase inhibition assays using fluorescence polarization .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yields in synthesizing this compound?
- Methodological Answer : Utilize design of experiments (DoE) to assess variables like temperature, solvent polarity, and catalyst loading. For instance, fractional factorial designs can identify critical parameters (e.g., reflux time, acetic acid concentration) . Response surface methodology (RSM) may further refine optimal conditions. Evidence from analogous syntheses suggests ethanol/glacial acetic acid systems improve yields by 15–20% compared to DMF .
Q. How do structural modifications (e.g., substituent variations) impact biological activity or physicochemical properties?
- Methodological Answer :
- Activity : Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets. For example, 4-ethoxy or 4-methoxy phenyl analogs show improved IC₅₀ values in COX-2 inhibition assays .
- Physicochemical Properties : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP (predicted XlogP = 3) and improve solubility. SMILES-based QSAR models can predict changes in bioavailability .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Assay Standardization : Control variables such as buffer pH, ATP concentration (for kinase assays), and cell passage number.
- Structural Verification : Confirm compound purity (>95% by HPLC) and identity (via ¹H NMR) to rule out batch-to-batch variability .
- Meta-Analysis : Compare datasets from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, trifluoromethylpyrazole derivatives often show activity shifts due to metabolic stability differences .
Q. What computational tools are suitable for predicting the compound’s ADMET properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (e.g., Caco-2 cell model), cytochrome P450 interactions, and toxicity.
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) to assess stability of sulfonamide-enzyme complexes. Parameters like binding free energy (ΔG) correlate with experimental IC₅₀ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
